![molecular formula C20H16N2 B14402525 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile CAS No. 87655-17-2](/img/structure/B14402525.png)
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile is a chemical compound characterized by its unique structure, which includes a cyanobutynyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the coupling of a 4-cyanobut-3-yn-1-yl group with a phenyl ring through a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.
Applications De Recherche Scientifique
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile: Unique due to its cyanobutynyl group.
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzoic acid: Contains a carboxylic acid group instead of a nitrile.
Propriétés
Numéro CAS |
87655-17-2 |
|---|---|
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
4-[2-[4-(4-cyanobut-3-ynyl)phenyl]ethyl]benzonitrile |
InChI |
InChI=1S/C20H16N2/c21-15-3-1-2-4-17-5-7-18(8-6-17)9-10-19-11-13-20(16-22)14-12-19/h5-8,11-14H,2,4,9-10H2 |
Clé InChI |
QNAPMVCMDRRUJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC#CC#N)CCC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


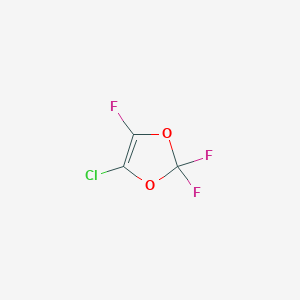
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
![4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide](/img/structure/B14402464.png)
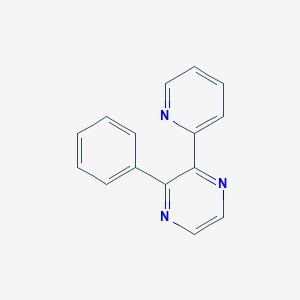
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
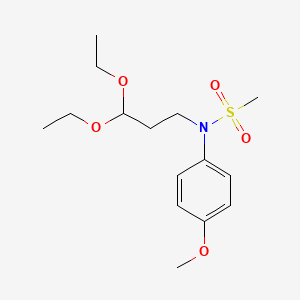
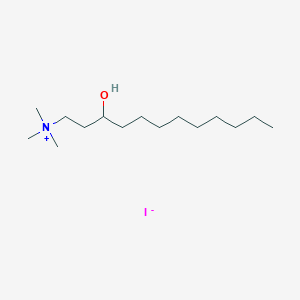
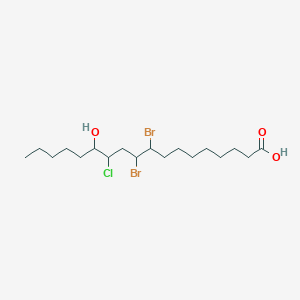
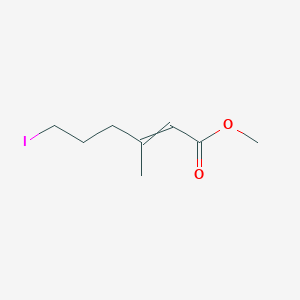


![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
